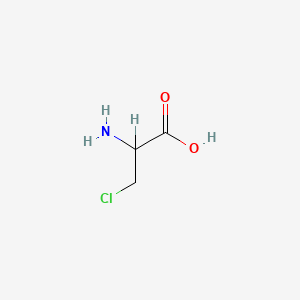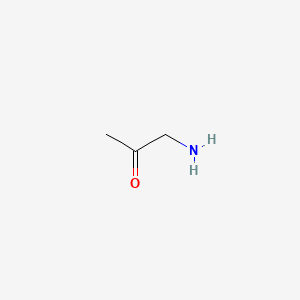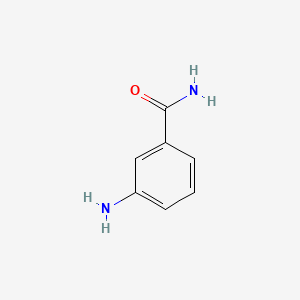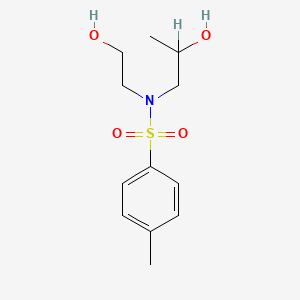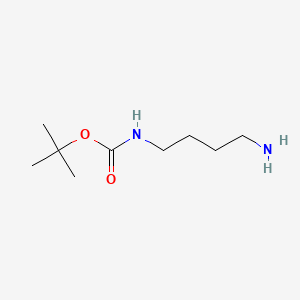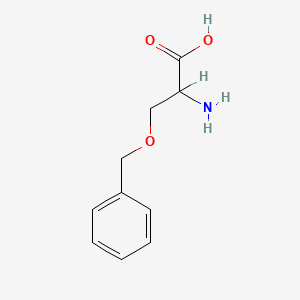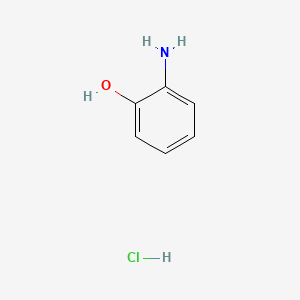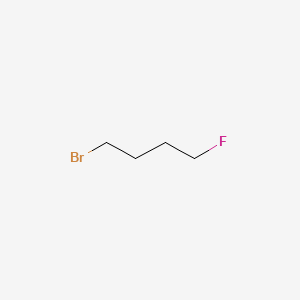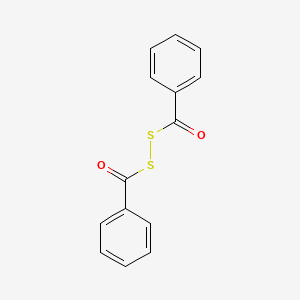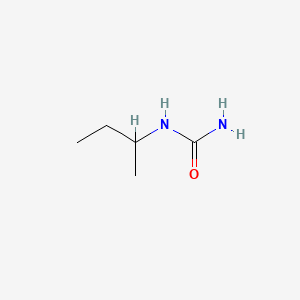
2-Bromopropene
Descripción general
Descripción
Synthesis Analysis
2-Bromopropene can be synthesized through various methods, including the treatment of allyl phenyl sulfide with bromine, followed by aqueous sodium hydroxide. This process yields 2-phenylthio-3-bromopropene via a mechanism that is elucidated by the isolation of the 1,3-dibromo-2-(phenylthio)propene intermediate, demonstrating its synthetic utility as an equivalent of acetonyl halide and an alpha-halo vinyllithium (Chen, Zhao, Lu, & Cohen, 2006).
Molecular Structure Analysis
The molecular structure of 2-Bromopropene has been determined using combined analysis of electron diffraction and microwave spectroscopic data, revealing specific bond lengths and angles that characterize its geometric configuration. For instance, the bond length between the carbon atoms in the double bond is found to be 1.343(4) Å, and the bond angle between the carbon atoms and the bromine atom is approximately 118.3(5)°, highlighting its structural specifics (Hilderbrandt & Schei, 1984).
Chemical Reactions and Properties
2-Bromopropene undergoes various chemical reactions, including thermal decomposition, which results exclusively in the formation of propyne and allene. The high-pressure rate expressions for these reactions have been studied, providing insights into the mechanisms and conditions under which 2-Bromopropene decomposes (Roy, Awan, Manion, & Tsang, 2003).
Aplicaciones Científicas De Investigación
Kinetics and Decomposition
- Gas-Phase Decomposition : 2-Bromopropene undergoes thermal gas-phase decomposition, forming propyne as a primary product. This process follows unimolecular pathways and has been studied for its kinetics and reaction mechanisms (Nisar & Awan, 2007).
- Secondary Decomposition : The photodissociation of 2-bromopropene produces C3H5 radicals, which undergo secondary decomposition into C3H4+H. This process has been investigated to understand the energy dependence and rate of the decomposition (Fan, Pratt, & Miller, 2007).
Molecular Structure Analysis
- Microwave Spectrum Analysis : Studies on the microwave spectrum of 2-bromopropene provide insights into its molecular structure, specifically the bromine quadrupole coupling and internal methyl rotation (Fliege & Dreizler, 1984).
Chemical Synthesis and Reactions
- Formation of Heterocycles : 2-Bromopropene reacts with various agents like hydrazine and hydroxylamine to produce pyridazine, oxazine, pyrrole, and pyrrolo[1,2-a]quinazoline derivatives. These reactions are valuable for synthesizing new heterocyclic compounds (El‐Din, 2003).
Applications in Organic Synthesis
- Reductive Alkylation of Epoxides : 2-Bromopropene is used in the synthesis of alkenes through the reductive alkylation of epoxides. This process highlights its role in forming C-C bonds in organic synthesis (Hodgson, Humphreys, & Fleming, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRPWPDDRGGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060325 | |
| Record name | 1-Propene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-1-propene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10428 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Bromopropene | |
CAS RN |
557-93-7 | |
| Record name | 2-Bromopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMOPROPENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8GT7P5ZZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-bromopropene?
A1: 2-bromopropene has the molecular formula C3H5Br and a molecular weight of 120.98 g/mol.
Q2: Are there any spectroscopic data available for 2-bromopropene?
A2: Yes, researchers have investigated the vibrational spectra of eight isotopic species of 2-bromopropene and determined the force constants. [] Additionally, studies have explored its microwave spectrum [] and photoelectron spectra. [] The infrared multiphoton-dissociation spectra of its molecular ion have also been obtained. []
Q3: How does 2-bromopropene react with hypohalous acids?
A3: 2-Bromopropene reacts with hypohalous acids, such as hypochlorous acid, primarily forming bromoacetone and 2,3-dichloropropene. [, ] This reaction involves chlorine exchange, which is reduced by increasing silver ion concentration. []
Q4: Can 2-bromopropene be used in palladium-catalyzed cross-coupling reactions?
A4: Yes, palladium-catalyzed cross-coupling reactions of 2-bromopropene with amines have been reported as a method for synthesizing enamines and imines. [] This reaction expands the applicability of palladium-catalyzed C-N bond-forming reactions. []
Q5: How does the presence of a copper(II) salt affect the photolysis of 2-bromopropene?
A5: The presence of a copper(II) salt during the photolysis of 2-bromopropene, and other vinyl halides, leads to a significant increase in the formation of ionic products. [] This is attributed to the copper(II) salt reacting with the vinyl radical, forming a vinylcopper intermediate that subsequently generates ionic species. []
Q6: How is 2-bromopropene used in the synthesis of 2-methylenecyclopropanecarboxylic acid ethyl ester?
A6: 2-Bromopropene reacts with ethyl diazoacetate in a rhodium acetate-catalyzed cyclopropanation. Subsequent elimination with sodium hydride yields 2-methylenecyclopropanecarboxylic acid ethyl ester. [] This ester serves as a building block for various nucleoside analogs and the synthesis of (±)-hypoglycin A and synadenol enantiomers. []
Q7: Can 2-bromopropene be utilized in the preparation of amino acids?
A7: Yes, 2-bromopropene can be employed in a synthetic route to amino acids. One approach involves the copper-catalyzed allylation of a serine-derived organozinc reagent with 2-bromopropene. [] This is followed by hydroboration and subsequent Suzuki coupling with various aromatic halides, ultimately yielding protected amino acids. []
Q8: How does 2-bromopropene react in the gas phase with ammonia?
A8: The gas-phase reaction of the 2-bromopropene radical cation with ammonia predominantly results in the substitution of the bromine atom by NH3. [] This occurs via an addition-elimination mechanism, which effectively competes with the exothermic deprotonation pathway. []
Q9: What computational studies have been performed on 2-bromopropene?
A9: Theoretical studies have investigated the unimolecular decomposition of 2-bromopropene. [] These studies typically involve high-level calculations to explore reaction pathways and energetics. Furthermore, ab initio calculations have been used to determine the thermochemistry of reactions involving 2-bromopropene, including those with ammonia. []
Q10: What are the primary decomposition pathways of 2-bromopropene?
A10: Photodissociation of 2-bromopropene at 193 nm leads to four primary decomposition pathways: C-Br bond fission yielding the 2-nitro-2-propyl radical, HBr elimination yielding 2-nitropropene, C-N bond fission yielding the 2-bromo-2-propyl radical, and HONO elimination yielding 2-bromopropene. [] The resulting 2-nitro-2-propyl radicals can further dissociate exothermically to NO and acetone. []
Q11: What is known about the thermal decomposition of 2-bromopropene?
A11: Thermal decomposition studies of 2-bromopropene in a single pulse shock tube reveal propyne and allene as the sole products across all experimental conditions. [] Kinetic studies using a static system showed that the decomposition is homogeneous and unimolecular, with propyne being the major product. []
Q12: What are some alternative reagents to 2-bromopropene?
A12: Depending on the specific application, alternative reagents such as 2-chloropropene or allyl bromide might be considered. For instance, allyl bromide has been used in conjunction with a higher-order organocuprate to synthesize 2-methoxy-1,4-pentadiene, which can be further converted to a ketal intermediate in the synthesis of frontalin. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



